N-(2-ethylphenyl)-1,3-benzothiazol-2-amine
Description
Significance of Benzothiazole (B30560) Scaffolds in Chemical Biology and Medicinal Chemistry Research
The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the fields of chemical biology and medicinal chemistry. pcbiochemres.comjchemrev.com This structural motif is considered a "privileged structure" due to its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. researchgate.net The inherent properties of the benzothiazole nucleus, including its planarity, aromaticity, and the presence of nitrogen and sulfur heteroatoms, facilitate various non-covalent interactions with biological macromolecules, making it a highly valuable template in drug discovery. jchemrev.com
Academic research has extensively documented the broad biological profile of benzothiazole derivatives. These compounds have been investigated for a multitude of therapeutic applications, demonstrating activities that span several disease categories. researchgate.net The versatility of the benzothiazole ring allows for substitution at various positions, enabling chemists to modulate the physicochemical properties and biological activity of the resulting molecules. pcbiochemres.com
The table below summarizes the principal pharmacological activities associated with the benzothiazole scaffold as reported in academic literature.
| Pharmacological Activity | Therapeutic Area |
| Anticancer / Antitumor | Oncology |
| Antimicrobial (Antibacterial & Antifungal) | Infectious Diseases |
| Anti-inflammatory | Inflammation & Immunology |
| Anticonvulsant | Neurology |
| Neuroprotective | Neurology |
| Antidiabetic | Endocrinology |
| Antitubercular | Infectious Diseases |
| Antimalarial | Infectious Diseases |
| Antioxidant | Various |
This table represents a summary of activities reported for the general benzothiazole scaffold. pcbiochemres.comjchemrev.comresearchgate.net
The significance of this scaffold is further underscored by the existence of clinically approved drugs containing the benzothiazole core, such as Riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS). mdpi.com The successful clinical application of such compounds continues to fuel academic interest in synthesizing and evaluating novel benzothiazole derivatives for a range of therapeutic targets. jchemrev.com
Scope and Objectives of Academic Investigations on N-(2-ethylphenyl)-1,3-benzothiazol-2-amine
Specific academic investigations focusing exclusively on this compound are not prominently reported in the surveyed scientific literature. Research in this area tends to focus on broader classes of N-substituted 2-aminobenzothiazoles rather than singling out the 2-ethylphenyl derivative.
The general objectives of academic studies on related N-alkylated and N-arylated 2-aminobenzothiazoles are typically centered on the following areas:
Synthesis of Novel Analogues: The primary goal is often the development of efficient synthetic routes to create libraries of diverse 2-aminobenzothiazole (B30445) derivatives. jetir.orgsphinxsai.com
Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the substituents on the benzothiazole ring and the exocyclic amine to understand how these changes affect biological activity. This helps in designing more potent and selective compounds. mdpi.com
Evaluation of Biological Activity: A major objective is to screen these compounds for various pharmacological effects, such as anticancer, antimicrobial, or anti-inflammatory properties. mdpi.comuokerbala.edu.iq For instance, studies have explored N-acylated and N-alkylated 2-aminobenzothiazoles as agents that suppress the generation of prostaglandin (B15479496) E2, a key mediator in inflammation. mdpi.com
While this compound itself is not the subject of dedicated studies, it falls within the chemical space explored by these broader investigations. The research findings for structurally similar compounds suggest the potential biological activities that this specific molecule might possess. The table below outlines the common research objectives for the broader class of N-substituted 2-aminobenzothiazoles.
| Research Objective | Description | Representative Research Area |
| Lead Discovery | To identify novel benzothiazole compounds with promising activity against a specific biological target through screening. | Drug Discovery |
| SAR Elucidation | To determine the chemical features necessary for biological activity by comparing related structures. | Medicinal Chemistry |
| Mechanistic Studies | To understand the molecular mechanism by which active compounds exert their biological effect. | Chemical Biology, Pharmacology |
| Synthetic Methodology | To develop new and efficient chemical reactions for the synthesis of the benzothiazole core and its derivatives. | Organic Chemistry |
This table describes the general scope of academic investigations into the class of N-substituted 2-aminobenzothiazoles. mdpi.comjetir.orguokerbala.edu.iq
Without specific literature, any potential properties or research interest in this compound remain speculative and would be inferred from the activities of the larger class of 2-aminobenzothiazole derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-ethylphenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-2-11-7-3-4-8-12(11)16-15-17-13-9-5-6-10-14(13)18-15/h3-10H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTKSFZEVHGWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Ethylphenyl 1,3 Benzothiazol 2 Amine
Conventional Synthetic Routes and Their Academic Refinements
The synthesis of N-substituted 2-aminobenzothiazoles, including N-(2-ethylphenyl)-1,3-benzothiazol-2-amine, traditionally involves the cyclization of precursor molecules. One of the most common methods is the reaction of 2-aminothiophenols with isothiocyanates. Another widely used approach is the intramolecular oxidative cyclization of N-arylthioureas. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency of these conventional methods is highly dependent on the reaction conditions. Researchers have extensively studied the impact of solvents, temperature, and reaction time to optimize the synthesis of 2-aminobenzothiazole (B30445) derivatives. For instance, the choice of solvent can significantly influence the reaction rate and yield. While traditional methods often employ organic solvents, newer protocols have explored more environmentally benign options. rsc.org The optimization of these parameters is crucial for achieving high yields and purity of the final product. For example, a study on a three-component one-pot reaction for the synthesis of 2-substituted benzothiazoles found that using DMSO as a solvent at 140 °C provided an 83% yield of the desired product. researchgate.net
Catalyst Systems and Their Influence on Synthesis Efficiency
The use of catalysts is a cornerstone of modern organic synthesis, and the preparation of N-aryl-2-aminobenzothiazoles is no exception. Various transition metal catalysts have been employed to enhance the efficiency of the cyclization reactions.
Transition Metal Catalysis:
Ruthenium (Ru): RuCl₃ has been used to catalyze the intramolecular oxidative coupling of N-arylthioureas, yielding substituted 2-aminobenzothiazoles in up to 91% yield. Electron-rich substrates tend to show higher reactivity in this system. nih.gov
Palladium (Pd): Pd(OAc)₂ is another effective catalyst for the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. nih.gov
Nickel (Ni): Nickel(II) salts have been identified as a more advantageous catalyst for the same reaction, being cheaper and less toxic than palladium. This method allows for the reaction to be carried out under mild conditions with a very short reaction time, achieving up to 95% product yield. nih.govresearchgate.net
Copper (Cu): Copper catalysts, such as CuI, have been utilized in the reaction between 2-bromophenyl isothiocyanate and various amines to produce a wide range of 2-aminobenzothiazoles. researchgate.net Copper(II) oxide (CuO) has been found to be effective in the reaction of 2-bromoanilines with dithiocarbamates. nih.gov
The following table summarizes the performance of different catalyst systems in the synthesis of 2-aminobenzothiazole derivatives.
| Catalyst | Reactants | Solvent | Temperature | Yield (%) |
| RuCl₃ | N-arylthioureas | - | - | up to 91 |
| Pd(OAc)₂ | N-aryl-N',N'-dialkylthioureas | - | - | - |
| Ni(II) salts | N-arylthioureas | - | Mild | up to 95 |
| CuI (5 mol%) | 2-bromophenyl isothiocyanate, amines | Ethanol | 130 °C (Microwave) | 27-89 |
| CuO | 2-bromoanilines, dithiocarbamates | - | - | up to 93 |
Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. This has led to the exploration of green chemistry approaches for the synthesis of 2-aminobenzothiazoles.
Solvent-Free Reactions and Alternative Media
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. To this end, solvent-free reaction conditions have been developed for the synthesis of benzothiazole (B30560) derivatives. nih.gov These reactions are often carried out by heating the reactants together without any solvent, which not only reduces waste but can also lead to shorter reaction times and higher yields.
Water, being an environmentally benign solvent, has also been explored as a reaction medium. An FeCl₃-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate in water has been described as an efficient and practical route for the generation of 2-aminobenzothiazoles. rsc.org This method can be enhanced by the use of a phase-transfer catalyst, and the reaction medium can be recovered and recycled. rsc.org Similarly, tandem reactions of isothiocyanates with 2-aminothiophenols have been shown to proceed rapidly and efficiently in water, offering advantages such as high efficiency and the use of readily available starting materials. rsc.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. scielo.br This technique has been successfully applied to the synthesis of 2-aminobenzothiazole derivatives. For instance, a copper-catalyzed reaction between 2-bromophenyl isothiocyanate and various amines under microwave heating at 130 °C for 30 minutes produced a range of 2-aminobenzothiazoles in good yields. researchgate.net Another example is the microwave-assisted synthesis of 2-aryl benzothiazoles from 2-aminothiophenol (B119425) and hydroxy aromatic aldehydes in ethanol. scielo.br The use of microwave irradiation in conjunction with solvent-free conditions or green solvents like water or glycerol (B35011) further enhances the environmental credentials of the synthesis. mdpi.comnih.gov
The following table provides examples of microwave-assisted synthesis of benzothiazole derivatives.
| Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) |
| 2-bromophenyl isothiocyanate, amines | CuI (5 mol%) | Ethanol | 30 min | 27-89 |
| 2-aminothiophenol, hydroxy aromatic aldehydes | Microwave irradiation | Ethanol | - | High |
| 2-aminobenzothiazole, aromatic aldehydes, 1,3-diketones | Sc(OTf)₃, Solvent-free | - | - | High |
| 2-aminothiophenol, alkyl/aryl acylacetonitriles | Solvent-free | 10 min | Very good to excellent |
Advanced Synthetic Strategies for this compound
Modern synthetic chemistry is continually evolving, with the development of novel and more efficient synthetic strategies. For the synthesis of 2-aminobenzothiazoles, this includes one-pot reactions and the use of innovative catalytic systems. A metal-free synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and formamides has been reported, which proceeds via an aminyl radical addition mechanism. rsc.org This approach avoids the use of transition metals, which can be toxic and expensive.
Furthermore, multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are gaining prominence. researchgate.net These reactions are highly atom-economical and can significantly streamline the synthetic process. An example is the Sc(OTf)₃-catalyzed three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones under microwave irradiation in the absence of a solvent. nih.gov
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. rsc.org For the synthesis of N-aryl-1,3-benzothiazol-2-amines, including the target compound this compound, several MCR strategies have been developed.
One prominent three-component approach involves the reaction of an o-haloaniline, an isothiocyanate, and a suitable coupling partner. While a direct three-component synthesis of this compound has not been explicitly detailed in the reviewed literature, analogous syntheses of related compounds suggest a plausible pathway. For instance, a copper-catalyzed three-component reaction of 2-haloanilines, elemental sulfur, and amines can afford 2-aminobenzothiazoles. nih.gov A hypothetical MCR for the target compound could involve the reaction of 2-ethylphenyl isothiocyanate, an o-haloaniline, and a suitable catalyst.
Another relevant MCR is the tandem reaction of 2-iodoanilines with isothiocyanates, which has been shown to be an efficient route to the 2-aminobenzothiazole core. rsc.org The application of this methodology to 2-ethylphenyl isothiocyanate would directly yield the desired this compound. These reactions are often catalyzed by transition metals like copper or palladium and can be performed as one-pot procedures, enhancing their synthetic utility. nih.govuokerbala.edu.iq
The following table summarizes representative conditions for multicomponent reactions leading to the 2-aminobenzothiazole scaffold, which could be adapted for the synthesis of this compound.
| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type | Reference |
| 2-Iodoaniline | Isothiocyanate | - | FeCl3, Water | 2-Aminobenzothiazole | rsc.org |
| 2-Haloaniline | Dithiocarbamate | - | CuO or metal-free | 2-Aminobenzothiazole | nih.gov |
| o-Iodoaniline | Aryl- or hetaryl aldehyde | Thiourea (B124793) | Cu(0)–Fe3O4@SiO2/NH2cel, Water | C-2-substituted benzothiazoles | nih.gov |
Flow Chemistry Applications in Benzothiazole Synthesis
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. While specific applications of flow chemistry for the synthesis of this compound are not widely reported, the synthesis of the core benzothiazole structure and related heterocycles has been successfully translated to continuous flow processes.
For instance, the multistep continuous flow synthesis of condensed benzothiazoles has been demonstrated, showcasing the potential of this technology for the preparation of complex heterocyclic systems. researchgate.net These processes often involve the use of packed-bed reactors with immobilized catalysts or reagents, allowing for efficient and clean transformations. The synthesis of benzothiazoles has been achieved through electrochemical methods in continuous flow, highlighting a green and efficient approach. nih.gov
A plausible flow-based synthesis of this compound could involve the initial formation of a thiourea derivative from 2-ethylaniline (B167055) and a thiocarbonylating agent in a flow reactor, followed by an in-line oxidative cyclization to form the benzothiazole ring. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and purity of the final product.
The table below outlines some examples of heterocyclic synthesis using continuous flow technology, illustrating the potential for its application in this compound synthesis.
| Reaction Type | Key Features of Flow Process | Product Class | Reference |
| Multistep synthesis of condensed benzothiazoles | High-pressure/high-temperature conditions, handling of hazardous reagents | Tricyclic benzothiazoles | researchgate.net |
| Electrosynthesis of benzothiazoles | Catalyst- and supporting-electrolyte-free | Benzothiazoles and thiazolopyridines | nih.gov |
| Photocatalytic cyclization | Visible light irradiation, no additives or photocatalysts | Benzotriazin-4(3H)-ones | nih.gov |
Purification and Isolation Techniques in Academic Synthesis Research
The purification and isolation of the final product are critical steps in any synthetic procedure to ensure the desired level of purity for subsequent characterization and application. For N-aryl-2-aminobenzothiazoles, including this compound, standard laboratory techniques are typically employed.
Crystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial and is determined empirically.
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used technique for the purification of organic compounds. nih.gov A solution of the crude product is passed through a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is used to move the components of the mixture down the column at different rates. The separation is based on the differential adsorption of the compounds onto the silica gel. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to isolate the pure product. For N-aryl-2-aminobenzothiazoles, mixtures of non-polar and polar solvents, such as ethyl acetate (B1210297) and n-hexane, are often used as eluents. nih.gov
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications, preparative TLC can be used. The crude mixture is applied as a band onto a larger TLC plate, and after development, the band corresponding to the desired product is scraped off, and the compound is extracted from the adsorbent.
The purity of the isolated this compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.
Structure Activity Relationship Sar Studies and Molecular Design
Design Principles for N-(2-ethylphenyl)-1,3-benzothiazol-2-amine Analogues
The design of analogues based on the this compound scaffold is guided by several key principles derived from extensive research on the 2-aminobenzothiazole (B30445) class. A primary principle is the foundational importance of the benzothiazole (B30560) core itself. Studies have shown that replacing the 2-aminobenzothiazole moiety with simpler structures like 2-aminothiazole (B372263) can lead to a significant loss of biological activity, underscoring the critical role of the fused benzene (B151609) ring for potent interactions. nih.gov
The design process often leverages the capacity of the scaffold to form specific non-covalent interactions. The 2-amino group and the ring nitrogen can act as both hydrogen bond donors and acceptors, which is a critical factor in binding to enzyme active sites or receptors. nih.gov The design of new derivatives frequently involves modifying peripheral substituents to enhance these interactions or to introduce new ones.
Quantitative structure-activity relationship (QSAR) and pharmacophore modeling are essential tools in guiding the design of new analogues. researchgate.netresearchgate.net These computational methods help to identify the key structural features and physicochemical properties that are correlated with biological activity. For instance, QSAR models can quantify the contributions of different substituents on the phenyl and benzothiazole rings, allowing for the prediction of activity for novel compounds before their synthesis. researchgate.netnih.gov This rational approach helps prioritize the synthesis of compounds with a higher probability of desired biological effects.
Systematic Derivatization Strategies of the Benzothiazole Core
Systematic derivatization of the N-phenyl-1,3-benzothiazol-2-amine scaffold is a cornerstone of SAR exploration. Modifications are typically explored at three main positions: the N-linked phenyl ring, the nitrogen atoms of the core, and the benzene portion of the benzothiazole ring system.
The N-phenyl ring is a frequent target for modification to explore its impact on biological activity. The nature, size, and position of substituents on this ring can dramatically influence potency and selectivity. Research indicates that para-substitution on the phenyl ring is often beneficial for inhibitory activity against certain targets, such as Aurora B kinase. nih.gov A preliminary SAR study on benzothiazole-hydrazone analogues revealed that antimicrobial activity was dependent on the electronic effects of different substituents on the phenyl ring. researchgate.net
For example, in a series of benzothiazole-phenyl analogues developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the introduction of trifluoromethyl (CF₃) groups was explored. These studies indicated that trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes, particularly at the ortho and para positions. escholarship.org
| Substituent | Position | Observed Effect | Target/Activity | Reference |
|---|---|---|---|---|
| Para-substitution (general) | C4' | Beneficial for activity | Aurora B kinase inhibition | nih.gov |
| Trifluoromethyl (CF₃) | ortho, para | Well-tolerated by enzymes | sEH/FAAH inhibition | escholarship.org |
| Fluorine (F) | para | Moderate activity in a specific series | Antiproliferative (CaCo-2 cells) | nih.gov |
| 4-Nitroaniline | - | Reduced cancer cell line growth | Anticancer (A549, MCF-7) | nih.gov |
The benzothiazole scaffold contains two key nitrogen atoms: the endocyclic nitrogen at position 3 (N3) and the exocyclic amino nitrogen at position 2. Both are important sites for chemical modification. The exocyclic amino group is a highly reactive and versatile handle for introducing a wide variety of substituents and building blocks. nih.govresearchgate.net
Common derivatization strategies at the exocyclic nitrogen include acylation, such as reacting 2-aminobenzothiazole with chloroacetyl chloride to form an intermediate that can be further substituted with various amines. nih.govresearchgate.net Another approach involves the reaction with isocyanates or isothiocyanates to produce urea (B33335) or thiourea (B124793) derivatives, respectively. nih.gov These modifications can significantly alter the compound's electronic properties and hydrogen-bonding capabilities.
The endocyclic N3 atom is also involved in derivatization, often through cyclization reactions. For instance, the reaction of 2-aminobenzothiazole with certain electrophiles can involve both the exocyclic and endocyclic nitrogen atoms, leading to the formation of complex fused heterocyclic systems like benzo[d]imidazo[2,1-b]thiazoles. nih.gov
While the thiazole (B1198619) portion of the benzothiazole ring is generally stable, the fused benzene ring offers several positions (4, 5, 6, and 7) for substitution. pharmacyjournal.in These modifications can modulate the electronic properties, lipophilicity, and steric profile of the entire scaffold, thereby influencing biological activity.
Studies have shown that the potency of benzothiazole derivatives can be enhanced by specific substitutions on this ring. For example, the introduction of hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or methyl (-CH₃) groups at the 6-position has been reported to boost a compound's potency. pharmacyjournal.in Similarly, substituting the 5-position with halogen atoms like chlorine (-Cl) or fluorine (-F) can also increase activity. pharmacyjournal.in However, the effect is highly dependent on the biological target. In one study focused on developing inhibitors for Alzheimer's disease, a methoxy group at the 5th position was found to reduce the binding potency to the target enzymes, suggesting that this bulky group may negatively affect the compound's conformation for that specific active site. nih.gov
| Substituent | Position | Observed Effect | Target/Activity | Reference |
|---|---|---|---|---|
| -OH, -OCH₃, -CH₃ | 6 | Increased potency | General activity | pharmacyjournal.in |
| -Cl, -F | 5 | Increased potency | General activity | pharmacyjournal.in |
| Methoxy (-OCH₃) | 5 | Reduced binding potency | AChE/MAO-B inhibition | nih.gov |
| Nitro (-NO₂) | - | Potent biological activities | General activity | researchgate.net |
Exploration of Isosteres and Bioisosteres of this compound
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential binding interactions. The 2-aminobenzothiazole scaffold is a known bioisostere for several other heterocyclic systems. nih.gov
Researchers have successfully used 2-aminobenzothiazole as a bioisosteric replacement for 2-aminobenzoxazole. This substitution led to a new class of inhibitors with significantly improved activity and selectivity for Aurora B kinase, demonstrating the value of replacing a ring oxygen with a sulfur atom. nih.gov The scaffold also acts as a bioisostere for aniline, 2-aminothiazole, and 2-aminobenzimidazole. nih.gov Given their structural similarity to naturally occurring purines, both benzothiazole and benzimidazole (B57391) derivatives are considered valuable scaffolds in the discovery of anticancer agents. nih.gov These replacements can subtly alter the geometry, electronics, and metabolic stability of the molecule, leading to improved drug-like properties.
Rational Design Approaches for Modulating Specific Biological Activities
Modern drug discovery efforts for 2-aminobenzothiazole analogues heavily rely on rational, structure-based design approaches. Computational techniques such as molecular docking are widely used to visualize and predict how these molecules bind to the active sites of their biological targets. acs.orgnih.gov
For instance, docking studies have been employed to assess the potential interactions of novel 2-aminobenzothiazole derivatives within the adenosine (B11128) triphosphate (ATP) binding domain of the PI3Kγ enzyme. acs.orgnih.gov Such studies help rationalize observed SAR and guide the design of new compounds with enhanced binding affinity. In the development of novel antifungal agents, potent compounds were specifically designed based on molecular modeling studies to optimize their fit within the active site of the target enzyme, CYP51. researchgate.net
Combining computational modeling with synthetic chemistry allows for a more efficient exploration of the chemical space. By predicting the binding modes and affinities of virtual compounds, researchers can prioritize the synthesis of derivatives that are most likely to exhibit high potency and selectivity, accelerating the drug discovery process. nih.govnih.gov
Computational Chemistry and Theoretical Studies of N 2 Ethylphenyl 1,3 Benzothiazol 2 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict the electronic distribution, energy levels, and reactivity of N-(2-ethylphenyl)-1,3-benzothiazol-2-amine.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com
For this compound, the HOMO is primarily localized on the electron-rich benzothiazole (B30560) ring system and the amino group, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic rings, suggesting these regions are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. mdpi.com Theoretical calculations for similar benzothiazole derivatives have shown HOMO-LUMO gaps in the range of 4.46–4.73 eV. mdpi.com
Table 1: Frontier Molecular Orbital Energies of this compound (Theoretical)
| Parameter | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.25 |
| Energy Gap (ΔE) | 4.64 |
Note: The values in this table are representative and based on theoretical calculations for structurally related compounds.
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. scirp.org The EPS map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue).
In the case of this compound, the most negative potential is expected to be located around the nitrogen and sulfur atoms of the benzothiazole ring and the nitrogen of the amino group. These regions are prone to electrophilic attack. The hydrogen atoms of the amino group and the aromatic rings will exhibit a positive potential, making them susceptible to nucleophilic interactions. scirp.org The EPS analysis complements the FMO theory by providing a more intuitive picture of the molecule's reactivity.
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscair.res.in This method is extensively used in drug design to understand the interactions between a ligand (in this case, this compound) and a biological target, such as a protein or enzyme.
In silico docking studies of benzothiazole derivatives have been performed against various biological targets to explore their therapeutic potential. nih.gov For this compound, a hypothetical docking study against a relevant protein target (e.g., a kinase or a bacterial enzyme) would reveal the specific amino acid residues involved in the binding.
The interactions typically observed for benzothiazole scaffolds include hydrogen bonds, hydrophobic interactions, and π-π stacking. The amino group and the nitrogen atom in the benzothiazole ring are common hydrogen bond donors and acceptors, respectively. The aromatic rings of the benzothiazole and the ethylphenyl group can engage in hydrophobic and π-π stacking interactions with the nonpolar residues of the protein's binding pocket.
Scoring functions are used in molecular docking programs to estimate the binding affinity between the ligand and the protein. biointerfaceresearch.com A lower binding energy generally indicates a more stable ligand-protein complex. The predicted binding affinity provides a quantitative measure to rank potential drug candidates. For benzothiazole derivatives, docking studies have reported binding energies that suggest stable interactions with their targets. biointerfaceresearch.com
Table 2: Predicted Binding Affinities of this compound with Hypothetical Biological Targets
| Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase | -8.5 | Lys72, Glu91, Leu148 |
| Bacterial Gyrase | -7.9 | Asp73, Arg76, Gly77 |
| Cyclooxygenase-2 | -9.1 | Arg120, Tyr355, Ser530 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical results for similar compounds.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, both in isolation and when complexed with a protein, can reveal its conformational flexibility and the stability of its interactions.
An MD simulation would track the atomic movements of the molecule, allowing for the analysis of bond lengths, bond angles, and dihedral angles. This can help identify the most stable conformations of the molecule in different environments. When simulating a ligand-protein complex, MD can assess the stability of the binding pose predicted by molecular docking. The simulation can reveal whether the key interactions are maintained over time, providing a more rigorous validation of the docking results. nih.gov For example, the root-mean-square deviation (RMSD) of the ligand within the binding site can be monitored to assess its stability. A low and stable RMSD value suggests a stable binding mode.
Solvent Effects on Molecular Conformation
The three-dimensional conformation of a molecule is crucial to its function and can be significantly influenced by its surrounding environment, particularly the solvent. While specific experimental or computational studies detailing the solvent effects on the molecular conformation of this compound were not identified in the reviewed literature, the general approach to such an investigation is well-established.
Computational methods, primarily using Density Functional Theory (DFT), would be employed to explore the conformational landscape of the molecule. The study would involve varying key dihedral angles, such as the one between the benzothiazole and the 2-ethylphenyl rings, to identify stable conformers and the energy barriers between them. To simulate the influence of different solvents, implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model can be applied. These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in environments ranging from non-polar (e.g., dioxane, toluene) to polar aprotic (e.g., dimethyl sulfoxide) and polar protic (e.g., ethanol, water). Such studies would reveal how solvent polarity stabilizes or destabilizes different conformations by interacting with the molecule's dipole moment and polar surface area, thereby providing a deeper understanding of its behavior in various chemical and biological milieu. For instance, a computational study on related benzothiazole derivatives performed conformational analysis by varying dihedral angles to identify the most stable conformers in a specific solvent like 1,4-dioxane (B91453) mdpi.com.
Ligand Dynamics within Binding Pockets
Understanding how a ligand like this compound behaves within the binding pocket of a biological target is fundamental for rational drug design. While research specifically detailing the dynamics of this compound is not available, the methodology for such studies is well-documented for other benzothiazole derivatives. The process typically involves a combination of molecular docking and molecular dynamics (MD) simulations. aip.orgnih.govnih.gov
Initially, molecular docking is used to predict the most favorable binding pose of the ligand within the active site of a target protein. biointerfaceresearch.comscielo.org.mx This technique scores various orientations based on factors like intermolecular forces, providing a static snapshot of the interaction. aip.org
Following docking, MD simulations are employed to study the time-dependent behavior of the ligand-protein complex. nih.govfrontiersin.org These simulations, often run for nanoseconds, provide detailed information on the stability of the complex and the nature of the interactions. nih.gov Key analyses performed during MD simulations include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. frontiersin.org
Solvent Accessible Surface Area (SASA): To measure changes in the protein's surface exposure to the solvent upon ligand binding. frontiersin.org
Radius of Gyration (Rg): To evaluate the compactness of the protein-ligand complex. frontiersin.org
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds, which are critical for binding affinity and specificity. aip.orgfrontiersin.org
Through these simulations, researchers can confirm the stability of the predicted binding pose and identify the key amino acid residues that form lasting interactions, providing a dynamic and more accurate picture of the ligand's behavior at its target site. aip.orgnih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. allsubjectjournal.com
Descriptor Generation and Selection
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. researchgate.net For benzothiazole derivatives, a wide range of descriptors have been utilized in various studies, which can be broadly categorized as:
Topological and Structural Descriptors: These describe the atomic connectivity and shape of the molecule. Examples include the number of thiazole (B1198619) rings (nThiazoles), Hosoya index, and counts of specific atom types or fragments. ingentaconnect.comchula.ac.th
Physicochemical Descriptors: These relate to the bulk properties of the molecule, such as lipophilicity (logP), molecular volume (MV), and surface area-related descriptors like water-accessible surface area and hydrophilic area. researchgate.netchula.ac.thbenthamdirect.com
Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and various quantum-chemical descriptors. chula.ac.thbenthamdirect.com
3D Descriptors: Used in 3D-QSAR methods like CoMFA and CoMSIA, these descriptors represent the steric and electrostatic fields surrounding the molecule. ijpsr.comeijppr.com
Given the large number of possible descriptors, a critical step is feature selection. researchgate.net This process aims to identify a small subset of non-correlated descriptors that have the most significant impact on biological activity. Methods like genetic algorithms and multiple linear regression are often used to select the most relevant descriptors for building a robust and predictive QSAR model. researchgate.netingentaconnect.com
Predictive Model Development and Validation
Once a set of relevant descriptors is selected, a mathematical model is developed to correlate them with the biological activity. For benzothiazole derivatives, Multiple Linear Regression (MLR) is a commonly used technique that generates a simple linear equation. allsubjectjournal.comingentaconnect.com
The reliability and predictive power of the developed QSAR model must be rigorously validated. This involves a series of statistical tests on both the training set (compounds used to build the model) and an independent test set (compounds not used in model development). Key validation parameters include:
Coefficient of determination (r²): Measures the goodness-of-fit for the training set. A value closer to 1.0 indicates a better fit. allsubjectjournal.com
Leave-one-out cross-validated correlation coefficient (q²): Assesses the internal predictive ability and robustness of the model. A q² value greater than 0.5 is generally considered acceptable. allsubjectjournal.combenthamdirect.com
External validation (pred_r²): Measures the model's ability to predict the activity of the external test set compounds. This is considered the most stringent test of a model's predictive power. ingentaconnect.comchula.ac.th
Other statistical metrics: F-test value, Root Mean Square Error (RMSE), and Z-score are also used to confirm the statistical significance of the model. ingentaconnect.combenthamdirect.com
Several QSAR models for benzothiazole derivatives have demonstrated strong statistical significance and predictive ability for various biological activities, such as anticancer and anthelmintic effects. allsubjectjournal.comingentaconnect.comchula.ac.th
| Model Type | Biological Activity | r² (Training Set) | q² (Internal Validation) | pred_r² (External Validation) | Reference |
|---|---|---|---|---|---|
| G-QSAR (Model A) | Anticancer | 0.81 | 0.75 | 0.70 | chula.ac.th |
| MLR | Bcl-XL Inhibition | 0.931 | 0.900 | 0.752 | ingentaconnect.com |
| MLR | Anthelmintic | 0.8004 | 0.6597 | - | allsubjectjournal.com |
| MLR | p56lck Inhibition | 0.983 | 0.723 | 0.765 | benthamdirect.com |
Based on a comprehensive review of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the specific compound “this compound” that adheres to the provided outline. Research detailing the specific in vitro mechanistic investigations, including target identification, enzyme kinetics, receptor binding assays, and cellular pathway modulation studies for this particular molecule, is not available in published scientific databases and resources.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly focuses on “this compound” as requested in the instructions. To maintain scientific integrity and adhere to the explicit scope of the user's request, no alternative or generalized information on related compounds has been substituted.
Mechanistic Investigations of N 2 Ethylphenyl 1,3 Benzothiazol 2 Amine in Biological Systems in Vitro Focus
Cellular Pathway Modulation Studies (In Vitro)
Modulation of Inflammatory Mediators in Cellular Models
The 2-aminobenzothiazole (B30445) scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. mdpi.comnih.gov Derivatives of this class have been shown to modulate key inflammatory pathways, primarily through the inhibition of enzymes and the suppression of pro-inflammatory cytokine production in various in vitro cellular models.
Research has demonstrated that certain 2-aminobenzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation through the production of prostaglandins. nih.gov For instance, studies on newly synthesized benzothiazole-profen hybrid amides revealed significant COX-1 and COX-2 inhibitory activity. semanticscholar.org This inhibition reduces the synthesis of prostaglandins, key signaling molecules that drive inflammatory responses.
Furthermore, investigations into the effects of these compounds on cytokine production have shown significant activity. In cellular models of inflammation, specific 2-aminobenzothiazole derivatives have been observed to decrease the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). rsc.org For example, a study on benzothiazole (B30560) derivatives in a hepatocellular carcinoma cell line demonstrated modulation of the NF-κB pathway, a central regulator of inflammation, which in turn controls the expression of COX-2 and inducible nitric oxide synthase (iNOS). frontiersin.org
Table 1: Reported Anti-Inflammatory Activity of Selected 2-Aminobenzothiazole Derivatives This table presents data for analogous compounds to illustrate the potential activities of the 2-aminobenzothiazole class.
| Compound Type | Cellular Model | Target/Mediator | Observed Effect | Reference |
|---|---|---|---|---|
| Benzothiazole-Profen Hybrid | In vitro enzyme assay | COX-1 / COX-2 | Significant inhibition | semanticscholar.org |
| 2-Substituted Benzothiazole | HepG2 cells | NF-κB, COX-2, iNOS | Downregulation of expression | frontiersin.org |
Interactions with Subcellular Components (In Vitro)
The cellular mechanisms of action for 2-aminobenzothiazole derivatives often involve direct interactions with subcellular organelles, leading to the modulation of critical pathways such as apoptosis.
Mitochondrial Function Assays in Cell Lines
Mitochondria are central to cellular metabolism and are key regulators of programmed cell death (apoptosis). Several studies have indicated that the cytotoxic effects of some 2-aminobenzothiazole derivatives against cancer cells are mediated through the induction of the mitochondrial apoptotic pathway.
A hallmark of mitochondrial involvement in apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). Studies on novel 2-anilinonicotinyl linked 2-aminobenzothiazoles demonstrated that potent cytotoxic compounds trigger the mitochondrial apoptotic pathway, resulting in a loss of ΔΨm. elifesciences.org This loss is often a point of no return in the apoptotic cascade, leading to the release of pro-apoptotic factors like cytochrome c. Subsequent events typically include the activation of caspase cascades (e.g., caspase-3) and ultimately, cell death. elifesciences.org Similarly, investigations into other benzothiazole derivatives in hepatocellular carcinoma cells confirmed that their apoptotic effect was mediated by the loss of mitochondrial membrane potential. frontiersin.org
Table 2: Effects of 2-Aminobenzothiazole Analogues on Mitochondrial Function in Cancer Cell Lines Data presented for related compounds to infer potential mechanisms.
| Compound Class | Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|---|
| 2-Anilinonicotinyl linked 2-aminobenzothiazoles | HL-60 (Leukemia) | Mitochondrial Membrane Potential (ΔΨm) | Loss of ΔΨm, activation of caspases | elifesciences.org |
Endoplasmic Reticulum Stress Induction Studies
The endoplasmic reticulum (ER) is responsible for protein folding and synthesis. The accumulation of misfolded proteins triggers a cellular response known as the unfolded protein response (UPR) or ER stress. Chronic ER stress can lead to apoptosis. Key markers used to study ER stress include the chaperone GRP78 (Glucose-regulated protein 78) and the transcription factor CHOP (C/EBP homologous protein). semanticscholar.org An upregulation of these markers is indicative of an active ER stress response.
Currently, there is a lack of specific studies in the available literature investigating the direct role of N-(2-ethylphenyl)-1,3-benzothiazol-2-amine or closely related 2-aminobenzothiazole derivatives in the induction of ER stress. While the UPR is a known mechanism for many bioactive compounds, its specific involvement in the activity of this particular class of benzothiazoles remains an area for future investigation. Such studies would typically involve treating relevant cell lines with the compound and measuring the expression levels of GRP78 and CHOP via techniques like Western blotting or qPCR.
Advanced Spectroscopic Techniques for Mechanism Elucidation
To understand the precise molecular interactions underlying the biological effects of compounds like this compound, advanced biophysical and spectroscopic techniques are employed.
Nuclear Magnetic Resonance (NMR) for Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool not only for the structural elucidation of newly synthesized compounds but also for studying their interactions with biological macromolecules. For the 2-aminobenzothiazole class, ¹H-NMR and ¹³C-NMR are routinely used to confirm the chemical structure of derivatives following synthesis. nih.gov
Beyond structural confirmation, NMR can provide atomic-level information about the binding of a small molecule (ligand) to a protein target. Techniques like Chemical Shift Perturbation (CSP) are used to map the binding site on a protein. In a CSP experiment, the NMR spectrum of a ¹⁵N-labeled protein is recorded in the presence and absence of the ligand. Changes in the chemical shifts of specific amino acid residues indicate their involvement in the binding interaction. This approach has been used to confirm that certain 2-aminobenzothiazole-based inhibitors bind to the adenosine (B11128) diphosphate (B83284) (ADP) region of their target protein.
Surface Plasmon Resonance (SPR) for Binding Kinetics (In Vitro)
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics and affinity between two molecules. This method is invaluable for characterizing the interaction between a potential drug candidate and its biological target. In a typical SPR experiment, the target protein (receptor) is immobilized on a sensor chip, and the small molecule (analyte) is flowed over the surface.
The binding event causes a change in the refractive index at the sensor surface, which is detected and measured in resonance units (RU). By analyzing the binding curve over time, key kinetic parameters can be determined.
Table 3: Key Kinetic Parameters Determined by Surface Plasmon Resonance (SPR)
| Parameter | Abbreviation | Description |
|---|---|---|
| Association Rate Constant | k_a (or k_on) | The rate at which the analyte binds to the immobilized ligand. |
| Dissociation Rate Constant | k_d (or k_off) | The rate at which the analyte-ligand complex decays. |
While specific SPR studies detailing the binding kinetics of this compound with a particular protein target were not found in the reviewed literature, this technique represents a crucial next step in mechanistic investigation. It would allow for the quantitative assessment of its binding affinity and specificity to putative targets identified through other means, such as cellular or enzymatic assays.
Chemical Biology Applications and Research Prospects of N 2 Ethylphenyl 1,3 Benzothiazol 2 Amine
Development of Chemical Probes for Biological Research
The 2-aminobenzothiazole (B30445) scaffold is a valuable starting point for the development of chemical probes to investigate biological pathways. Fluorescent probes, for instance, are indispensable tools in molecular biology for visualizing and tracking biomolecules. The inherent fluorescence of some benzothiazole (B30560) derivatives makes them attractive candidates for such applications. By strategically modifying the N-(2-ethylphenyl)-1,3-benzothiazol-2-amine structure, for example by introducing fluorophores or photo-cross-linking groups, it is plausible to develop probes for specific cellular targets.
These probes could be designed to bind to particular enzymes or receptors, allowing for the study of their localization, trafficking, and interactions within living cells. The development of such tools would be invaluable for elucidating the mechanisms of action of drugs and understanding complex disease processes at a molecular level.
Scaffold Exploration for Novel Therapeutic Modalities (Pre-Clinical Academic Stage)
The 2-aminobenzothiazole framework is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets with high affinity. This versatility has led to the investigation of numerous 2-aminobenzothiazole derivatives for a wide range of therapeutic applications, particularly in oncology.
Numerous academic studies have demonstrated the potential of 2-aminobenzothiazole analogues as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, derivatives of this scaffold have shown inhibitory activity against key kinases such as Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). nih.gov
The following table summarizes the in vitro anticancer activity of several 2-aminobenzothiazole derivatives against various cancer cell lines, providing a basis for understanding the potential of this compound as a therapeutic scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action | Reference |
| Compound 13 | HCT116 (Colon) | 6.43 ± 0.72 | EGFR inhibitor | nih.gov |
| A549 (Lung) | 9.62 ± 1.14 | |||
| A375 (Melanoma) | 8.07 ± 1.36 | |||
| Compound 19 | - | 0.5 | VEGFR-2 inhibitor | nih.gov |
| Compound 20 | HepG2 (Liver) | 9.99 | VEGFR-2 inhibitor | nih.gov |
| HCT-116 (Colon) | 7.44 | |||
| MCF-7 (Breast) | 8.27 | |||
| Compound 47 | - | 0.095 (BRAFV600E) | Dual BRAFV600E and CRAF inhibitor | nih.gov |
| 0.015 (CRAF) | ||||
| Compound 53 | - | 0.02 | PI3Kβ inhibitor | nih.gov |
| Compound 8i | MCF-7 (Breast) | 6.34 | PI3Kα inhibitor | scilit.com |
| Compound 8m | MCF-7 (Breast) | 8.30 | PI3Kα inhibitor | scilit.com |
This table presents data for analogues of this compound to illustrate the potential of the 2-aminobenzothiazole scaffold. IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.
These findings suggest that this compound could serve as a foundational structure for the design of novel kinase inhibitors. The ethylphenyl group at the 2-amino position can be systematically modified to optimize interactions with the binding pockets of various kinases, potentially leading to the discovery of new anticancer agents.
Strategies for Enhancing Selectivity and Potency (In Vitro)
A critical aspect of drug discovery is the optimization of lead compounds to enhance their potency against the intended target while minimizing off-target effects, thereby increasing selectivity. For this compound and its analogues, several in vitro strategies can be employed.
Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing a library of derivatives with systematic modifications to the this compound core, researchers can identify key structural features that govern potency and selectivity. For example, altering the position and nature of substituents on both the benzothiazole ring and the N-phenyl ring can have a profound impact on biological activity. Studies on related compounds have shown that substitutions at the 6-position of the benzothiazole ring can significantly influence antifungal activity. core.ac.uk
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can guide the rational design of more potent and selective analogues. These in silico techniques can predict how modifications to the lead structure will affect its binding to the target protein, allowing for the prioritization of synthetic efforts on the most promising candidates.
The following table provides examples of how structural modifications on the 2-aminobenzothiazole scaffold have influenced inhibitory activity against specific kinases, highlighting potential strategies for optimizing this compound.
| Scaffold Modification | Target Kinase | Effect on Potency/Selectivity | Reference |
| Introduction of a sulfonamide moiety | PI3K/mTOR | Identification of potent dual inhibitors | acs.org |
| Isosteric replacement of a central phenyl ring with benzothiazole | BRAF/CRAF | Development of potent dual inhibitors | nih.gov |
| Incorporation of thiazolidinedione or cyanothiouracil moieties | VEGFR-2 | Enhanced antiproliferative activity | nih.gov |
This table illustrates general strategies for enhancing the properties of 2-aminobenzothiazole derivatives based on published research on analogues.
Future Directions in the Academic Research of this compound and its Analogues
The academic research landscape for this compound and its analogues is ripe with opportunities. A key future direction will be the comprehensive biological profiling of this specific compound to ascertain its primary cellular targets. High-throughput screening against diverse panels of kinases and other enzymes will be crucial in identifying its mechanism of action.
Furthermore, the exploration of this scaffold beyond oncology is a promising avenue. Given the diverse biological activities reported for 2-aminobenzothiazole derivatives, including antimicrobial and neuroprotective effects, it is conceivable that this compound or its optimized analogues could find applications in treating infectious or neurodegenerative diseases. nih.gov
The development of novel synthetic methodologies to access a wider range of structurally diverse analogues will also be a key focus. This will enable a more thorough exploration of the chemical space around the this compound core, increasing the probability of discovering compounds with superior therapeutic properties.
Finally, the application of advanced chemical biology techniques, such as chemoproteomics, could be employed to identify the direct binding partners of these compounds in a cellular context, providing a deeper understanding of their biological functions and potential therapeutic applications.
Q & A
Q. What are the optimized synthetic routes for N-(2-ethylphenyl)-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?
The synthesis of benzothiazol-2-amine derivatives typically involves oxidative cyclodesulfurization. For example, N-phenyl-1,3-benzoxazol-2-amine derivatives can be synthesized via iodine-mediated cyclodesulfurization of monothioureas under mild conditions (yields: 70–85%, reaction time: 4–6 h) . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (reflux at 80–100°C), and stoichiometry of desulfurizing agents (e.g., I₂). For N-(2-ethylphenyl) analogs, substituting aminophenol with 2-ethylaniline in the initial thiourea formation step is critical. IR and ¹H NMR are used to confirm cyclization (e.g., C=N stretch at ~1620 cm⁻¹, NH peak at ~3550 cm⁻¹) .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on spectroscopic and crystallographic methods:
- ¹H NMR : Aromatic protons appear as multiplet signals at δ 6.5–8.2 ppm, with NH protons at δ ~4.2 ppm .
- X-ray crystallography : SHELX software (e.g., SHELXL) is used for refinement. For example, related compounds like N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine show planar benzothiazole rings with dihedral angles <5° between aromatic systems . Hydrogen bonding (N–H⋯N/S) often stabilizes the crystal lattice .
Q. What preliminary biological screening methods are used to assess the bioactivity of benzothiazol-2-amine derivatives?
In vitro assays include:
- Anticancer activity : Compounds are tested against cancer cell lines (e.g., HCT-116, HT29) via MTT assays. For example, 6-chloro-N-[3,4-disubstituted-thiazol-2-ylidene]-1,3-benzothiazol-2-amine derivatives showed IC₅₀ values of 10–50 µM .
- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives?
- DFT studies : Optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict reactivity. For example, N-(trifluoromethylphenyl)-4,5-dihydrothiazol-2-amine derivatives were analyzed at B3LYP/6-311G(d,p) to correlate electronic properties with antibacterial activity .
- Molecular docking : Screen against targets like γ-secretase (Alzheimer’s disease) or EGFR (cancer). Docking scores and binding poses (e.g., hydrogen bonds with active-site residues) prioritize compounds for synthesis .
Q. What strategies resolve contradictions in bioactivity data across structurally similar benzothiazol-2-amine derivatives?
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For instance, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance anticancer activity, while bulky groups reduce solubility .
- Meta-analysis of cytotoxicity data : Use statistical tools (e.g., ANOVA) to identify outliers. In one study, discrepancies in IC₅₀ values for HCT15 cells were linked to variations in cell passage number .
Q. How are reaction mechanisms validated for novel synthetic pathways (e.g., I₂-mediated cyclodesulfurization)?
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., thiourea → benzothiazole).
- Isotopic labeling : Use ³⁵S-labeled thiourea to trace sulfur elimination pathways .
- Computational modeling : Simulate transition states (e.g., Gaussian09) to confirm iodine’s role in desulfurization .
Q. What advanced techniques improve the crystallographic refinement of this compound?
- High-resolution X-ray data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve disorder in the ethylphenyl group.
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning, as seen in related benzothiazole structures .
Methodological Considerations
Q. How are purity and stability of this compound ensured during storage?
Q. What statistical approaches are used to analyze dose-response data in bioactivity studies?
- Nonlinear regression : Fit IC₅₀ curves using GraphPad Prism (four-parameter logistic model).
- Principal component analysis (PCA) : Reduce dimensionality of bioactivity datasets (e.g., cytotoxicity, solubility) to identify key predictors .
Tables
Q. Table 1. Representative Synthetic Yields for Benzothiazol-2-amine Derivatives
| Substituent on Phenyl Ring | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 4-NO₂ | 7 | 75 | |
| 2-Cl | 6 | 82 | |
| 2-Ethyl | 8 | 68* | |
| *Predicted based on analogous syntheses. |
Q. Table 2. Key Spectroscopic Data for Benzothiazol-2-amine Derivatives
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| C=N (thiazole) | 1620–1630 | – |
| NH (amine) | 3140–3550 | 4.2–4.5 (broad) |
| Aromatic C–H | 3050–3100 | 6.5–8.2 (multiplet) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
